molecular formula C14H11FN2O4 B5853899 N-(4-fluorophenyl)-4-methoxy-3-nitrobenzamide

N-(4-fluorophenyl)-4-methoxy-3-nitrobenzamide

Cat. No.: B5853899
M. Wt: 290.25 g/mol
InChI Key: GUNWITZTNMZRDB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-methoxy-3-nitrobenzamide is a benzamide derivative characterized by a methoxy group at the 4-position, a nitro group at the 3-position of the benzamide ring, and a 4-fluorophenyl substituent on the amide nitrogen.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4/c1-21-13-7-2-9(8-12(13)17(19)20)14(18)16-11-5-3-10(15)4-6-11/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNWITZTNMZRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-methoxy-3-nitrobenzamide typically involves the reaction of 4-fluoroaniline with 4-methoxy-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the benzamide core.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other nucleophiles in a suitable solvent.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: N-(4-fluorophenyl)-4-methoxy-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzamide core.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group enhances the compound’s ability to bind to specific receptors or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s smaller size and electronegativity enhance binding in enzyme inhibition (e.g., MGL) without significant steric hindrance .

Methoxy and Nitro Substituted Analogs

Methoxy and nitro groups influence electronic properties and intermolecular interactions.

Compound Substituents Fluorescence Properties Synthesis Method Reference
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-OCH₃, 4-CH₃, 4-Cl λex = 340 nm, λem = 380 nm; pH-dependent DCC/HOBt coupling at -50°C .
N-[4-(Aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide 4-OCH₃, 3-NO₂, 4-CONH₂ Not reported REACH-registered; structural similarity to target compound .

Key Observations :

  • Nitro Group : The 3-nitro position may stabilize the benzamide backbone through resonance effects, contrasting with 4-nitro derivatives .

Key Observations :

  • Fluorophenyl Motif : Fluorine’s para position in maleimide derivatives supports enzyme inhibition, suggesting similar efficacy in the target compound .
  • Benzamide Backbone : The benzamide scaffold is critical for binding to enzymes like KFase, as seen in fluorinated analogs .

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